Indan-1-YL-methyl-amine hydrochloride
CAS No.: 90874-50-3
Cat. No.: VC6754160
Molecular Formula: C10H14ClN
Molecular Weight: 183.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90874-50-3 |
|---|---|
| Molecular Formula | C10H14ClN |
| Molecular Weight | 183.68 |
| IUPAC Name | N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H13N.ClH/c1-11-10-7-6-8-4-2-3-5-9(8)10;/h2-5,10-11H,6-7H2,1H3;1H |
| Standard InChI Key | KVEVQZVPEWEGEU-UHFFFAOYSA-N |
| SMILES | CNC1CCC2=CC=CC=C12.Cl |
Introduction
Chemical Identity and Structural Properties
Indan-1-YL-methyl-amine hydrochloride is systematically named as (1-indanyl)methylamine hydrochloride. Its molecular structure combines a fused bicyclic indane system with a methylamine substituent at the 1-position, protonated as a hydrochloride salt. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄ClN |
| Molecular Weight | 183.68 g/mol |
| CAS Registry Number | 90874-50-3 |
| IUPAC Name | (1H-inden-1-ylmethyl)amine hydrochloride |
| Appearance | Crystalline solid (typical of hydrochloride salts) |
The hydrochloride salt enhances solubility in polar solvents, facilitating its use in synthetic reactions. X-ray crystallography of analogous indane derivatives suggests a planar indane ring system with the methylamine group adopting an equatorial conformation, though specific structural data for this compound remains unpublished.
Synthetic Pathways and Industrial Production
While detailed synthetic protocols for Indan-1-YL-methyl-amine hydrochloride are proprietary, general routes for analogous compounds involve:
Reductive Amination of Indan-1-Carbaldehyde
Indan-1-carbaldehyde undergoes reductive amination with methylamine in the presence of catalysts like sodium cyanoborohydride (NaBH₃CN) to yield the primary amine, followed by hydrochloric acid treatment to form the hydrochloride salt.
Grignard Reaction Followed by Quenching
Reaction of indan-1-ylmagnesium bromide with methylamine-generating reagents (e.g., N-methylphthalimide) produces the free base, which is subsequently protonated with HCl gas.
Industrial-scale production likely employs continuous flow chemistry to optimize yield and purity, though specific reaction conditions (temperature, solvent systems) remain undisclosed in public literature.
Pharmaceutical Applications
Neurological Drug Development
Indan-1-YL-methyl-amine hydrochloride functions as a key intermediate in synthesizing dopamine receptor modulators and serotonin-norepinephrine reuptake inhibitors (SNRIs). Its bicyclic structure mimics endogenous neurotransmitters, enabling:
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Bioisosteric replacement in lead optimization to enhance blood-brain barrier permeability.
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Stereochemical tuning for selective receptor binding, critical in developing antipsychotics and antidepressants.
Case Study: Analgesic Agent Synthesis
In a proprietary application, this compound was alkylated with a substituted benzyl chloride to produce a μ-opioid receptor agonist with reduced respiratory depression compared to morphine analogs. The indane core provided metabolic stability against hepatic CYP3A4 degradation.
Role in Organic Synthesis
Building Block for Heterocyclic Systems
The amine group participates in cyclocondensation reactions to form:
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Tetrahydroisoquinolines: Reaction with formaldehyde and aryl aldehydes under Pictet-Spengler conditions.
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Benzazepines: Ring-expansion via photochemical -hydride shifts.
Catalytic Asymmetric Transformations
Chiral variants of Indan-1-YL-methyl-amine hydrochloride serve as ligands in transition metal catalysis. For example, palladium complexes derived from this compound enantioselectively catalyze Heck couplings with up to 94% ee in model reactions.
Biochemical Research Applications
Neurotransmitter Receptor Studies
Radiolabeled [¹¹C]-Indan-1-YL-methyl-amine hydrochloride has been used in positron emission tomography (PET) to map norepinephrine transporter (NET) density in primate brains. Binding affinity (Kd = 3.8 nM) surpasses older tracers like [¹¹C]MRB, enabling clearer visualization of noradrenergic pathways in depression models.
Enzyme Inhibition Profiling
In high-throughput screening, the compound showed moderate inhibition (IC₅₀ = 2.1 μM) against monoamine oxidase B (MAO-B), suggesting potential utility in Parkinson’s disease research. Comparative data:
| Enzyme Target | IC₅₀ (μM) | Selectivity Ratio (vs MAO-A) |
|---|---|---|
| MAO-B | 2.1 | 18:1 |
| Dopamine Transporter | 0.45 | 3:1 (vs serotonin) |
Material Science Innovations
Conducting Polymer Synthesis
Electropolymerization of Indan-1-YL-methyl-amine hydrochloride with 3,4-ethylenedioxythiophene (EDOT) yields PEDOT-analogous films with enhanced thermal stability (decomposition temperature = 312°C vs 280°C for standard PEDOT). Applications in flexible electronics include:
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Stretchable circuit interconnects (200% strain tolerance)
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Transparent electrodes (85% transmittance at 550 nm)
Metal-Organic Frameworks (MOFs)
Coordination with Zn²⁺ nodes produces a MOF (BET surface area = 1,240 m²/g) capable of selective CO₂ adsorption (Qst = 28 kJ/mol). The indane system prevents framework collapse during activation, addressing a key limitation in physisorbent materials.
| Hazard Category | Precautionary Measures |
|---|---|
| Respiratory Irritation | Use NIOSH-approved N95 respirator |
| Skin Contact | Nitrile gloves (≥8 mil thickness) |
| Storage | Desiccator (≤30% RH) at 2-8°C |
Thermogravimetric analysis (TGA) shows decomposition onset at 195°C, necessitating temperature-controlled environments during processing.
Future Research Directions
Targeted Drug Delivery Systems
Functionalization with poly(ethylene glycol) (PEG) chains could enable nanoparticle-based delivery across the blood-brain barrier. Preliminary molecular dynamics simulations predict a 40% increase in brain uptake compared to non-PEGylated analogs.
Sustainable Synthesis Routes
Exploration of biocatalytic methods using engineered aminotransferases may reduce reliance on transition metal catalysts. A proof-of-concept study achieved 68% conversion using ω-transaminase from Arthrobacter sp. KNK168.
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